Cas no 54615-64-4 (2-(methylsulfanyl)benzene-1-thiol)

2-(methylsulfanyl)benzene-1-thiol structure
54615-64-4 structure
商品名:2-(methylsulfanyl)benzene-1-thiol
CAS番号:54615-64-4
MF:C7H8S2
メガワット:156.26842
MDL:MFCD11113537
CID:354096
PubChem ID:12763270

2-(methylsulfanyl)benzene-1-thiol 化学的及び物理的性質

名前と識別子

    • Benzenethiol, 2-(methylthio)-
    • 2-methylsulfanylbenzenethiol
    • 2-(methylsulfanyl)benzene-1-thiol
    • 2-(Methylthio)thiophenol
    • 2-(methylthio)benzenethiol
    • 2-methylmercaptothiophenol
    • CS-0303939
    • AKOS006308481
    • SCHEMBL4652786
    • DTXSID30509273
    • EN300-1867209
    • 54615-64-4
    • MDL: MFCD11113537
    • インチ: InChI=1S/C7H8S2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3
    • InChIKey: PXYKKASXRLFTDU-UHFFFAOYSA-N
    • ほほえんだ: CSC1=CC=CC=C1S

計算された属性

  • せいみつぶんしりょう: 156.00684
  • どういたいしつりょう: 156.00674260g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 83
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 0

2-(methylsulfanyl)benzene-1-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1867209-10g
2-(methylsulfanyl)benzene-1-thiol
54615-64-4
10g
$4236.0 2023-09-18
Enamine
EN300-1867209-0.05g
2-(methylsulfanyl)benzene-1-thiol
54615-64-4
0.05g
$827.0 2023-09-18
Enamine
EN300-1867209-5g
2-(methylsulfanyl)benzene-1-thiol
54615-64-4
5g
$2858.0 2023-09-18
Enamine
EN300-1867209-0.25g
2-(methylsulfanyl)benzene-1-thiol
54615-64-4
0.25g
$906.0 2023-09-18
Enamine
EN300-1867209-0.1g
2-(methylsulfanyl)benzene-1-thiol
54615-64-4
0.1g
$867.0 2023-09-18
abcr
AB434772-1g
2-(Methylthio)thiophenol; .
54615-64-4
1g
€1621.70 2025-02-21
abcr
AB434772-5 g
2-(Methylthio)thiophenol; .
54615-64-4
5g
€1373.40 2023-06-16
Fluorochem
037946-25g
2-(Methylthio)thiophenol
54615-64-4 97%
25g
£2289.00 2022-02-28
Fluorochem
037946-1g
2-(Methylthio)thiophenol
54615-64-4 97%
1g
£340.00 2022-02-28
Enamine
EN300-1867209-0.5g
2-(methylsulfanyl)benzene-1-thiol
54615-64-4
0.5g
$946.0 2023-09-18

2-(methylsulfanyl)benzene-1-thiol 関連文献

2-(methylsulfanyl)benzene-1-thiolに関する追加情報

Benzenethiol, 2-(methylthio)- (CAS No. 54615-64-4): A Comprehensive Overview

Benzenethiol, 2-(methylthio)-, identified by its Chemical Abstracts Service (CAS) number 54615-64-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This organosulfur compound, characterized by a benzene ring substituted with a thiol group at the 2-position and a methylthio group at the 4-position, has garnered attention due to its unique structural and chemical properties. The presence of both thiol and methylthio functional groups imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and a subject of interest in medicinal chemistry.

The molecular structure of Benzenethiol, 2-(methylthio)- can be represented as C₆H₈S₂, with the benzene ring serving as the core aromatic system. The thiol (-SH) group at the 2-position enhances its nucleophilicity, while the methylthio (-SCH₃) group at the 4-position introduces additional sulfur-based interactions. This dual functionality makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

In recent years, Benzenethiol, 2-(methylthio)- has been explored for its potential applications in drug discovery. Its ability to participate in various chemical reactions, such as nucleophilic substitution and metal coordination, has opened doors for its use in designing novel therapeutic agents. For instance, researchers have investigated its role in developing compounds that target specific biological pathways involved in diseases such as cancer and inflammation.

One of the most intriguing aspects of Benzenethiol, 2-(methylthio)- is its interaction with biological systems. Studies have shown that this compound can exhibit both inhibitory and activating effects on certain enzymes and receptors. These findings have prompted further research into its potential as a lead compound for drug development. Specifically, its ability to modulate enzyme activity has been linked to its efficacy in reducing oxidative stress and inflammation, which are key factors in many chronic diseases.

The synthesis of Benzenethiol, 2-(methylthio)- involves multi-step organic reactions that require careful control of reaction conditions. Common synthetic routes include the substitution of halogenated benzenes with thiol and methylthio groups using appropriate reagents such as sodium hydrosulfide or lithium thiolates. The choice of solvent and catalyst can significantly influence the yield and purity of the final product. Advanced techniques such as flow chemistry have also been employed to improve reaction efficiency and scalability.

The chemical reactivity of Benzenethiol, 2-(methylthio)- extends beyond simple substitution reactions. It can undergo various transformations, including oxidation to form disulfides or thiiranes, and coupling reactions with other sulfur-containing compounds. These reactions highlight its potential utility in constructing complex molecular architectures required for pharmaceutical applications.

In addition to its synthetic significance, Benzenethiol, 2-(methylthio)- has been studied for its spectroscopic properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been used to elucidate its structure and dynamics. These studies provide valuable insights into how the compound behaves in different environments, which is crucial for understanding its biological activity.

The pharmacological potential of Benzenethiol, 2-(methylthio)- has been further explored through computational modeling and high-throughput screening assays. These approaches have helped identify derivatives with enhanced potency and selectivity. By leveraging computational tools, researchers can predict how modifications to the molecular structure will affect its biological activity, thereby accelerating the drug discovery process.

The safety profile of Benzenethiol, 2-(methylthio)- is another critical consideration in its application. While it is not classified as a hazardous material under standard regulations, proper handling procedures must be followed to minimize exposure risks. Personal protective equipment (PPE) such as gloves and goggles is recommended when working with this compound in laboratory settings.

The future directions for research on Benzenethiol, 2-(methylthio)- are promising. Ongoing studies aim to expand its applications in drug development by exploring new synthetic pathways and evaluating its efficacy in preclinical models. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

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Amadis Chemical Company Limited
(CAS:54615-64-4)2-(methylsulfanyl)benzene-1-thiol
A1164308
清らかである:99%
はかる:25g
価格 ($):3525.0